(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
Description
(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is a bicyclic heterocyclic compound featuring a fused benzocycloheptene core with oxygen (oxa) and nitrogen (aza) atoms at positions 5 and 9, respectively. The (S)-configuration at the stereogenic center (C7) imparts chirality, which is critical for its biological and chemical interactions. Key functional groups include a ketone at position 8, an amino group at position 7, and a methyl group at position 7.
Properties
IUPAC Name |
(3S)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13/h2-5,7H,6,11H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQRJYAYYNVCJS-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the protein annexin A7 GTPase (ANXA7) . ANXA7 plays a crucial role in the formation of senescence-associated heterochromatin foci (SAHF), which are often used as biological markers for senescent cells .
Mode of Action
The compound interacts with its target, ANXA7, by inhibiting its function . This inhibition suppresses the aggregation of heterochromatin protein (HP1γ), an indicator of SAHF . The compound elevates the protein level of ANXA7 in the nucleus, indirectly regulating HP1γ phosphorylation .
Biochemical Pathways
The compound affects the AMPK/mTOR signaling pathway . It decreases AMPK phosphorylation and increases the phosphorylation level and activity of mTOR . In the presence of an AMPK activator or mTOR inhibitor, the compound cannot increase HP1γ phosphorylation .
Result of Action
The compound’s action results in the inhibition of senescence in human dermal fibroblasts (HDFs) . By suppressing the formation of SAHF through the AMPK/mTOR pathway, the compound can inhibit the replicative senescence of HDFs .
Biological Activity
(S)-7-Amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one, with the CAS number 889460-62-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, pharmacological properties, and relevant research findings.
The molecular formula of this compound is C10H12N2O2, and it has a molecular weight of approximately 192.22 g/mol. The compound features a unique bicyclic structure that contributes to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.22 g/mol |
| CAS Number | 889460-62-2 |
Antidepressant Effects
Research indicates that compounds related to (S)-7-amino derivatives exhibit antidepressant-like effects in animal models. For instance, studies have shown that these compounds can enhance serotonergic and noradrenergic neurotransmission, which is pivotal in the treatment of depression .
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
Study 1: Antidepressant Activity
A study published in Psychopharmacology evaluated the effects of (S)-7-amino derivatives on behavioral models of depression. Results demonstrated significant reductions in immobility time in the forced swim test, suggesting an antidepressant-like effect. The compound's ability to increase serotonin levels was highlighted as a possible mechanism .
Study 2: Neuroprotection
In a laboratory setting, (S)-7-amino derivatives were tested against oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells. The results indicated that treatment with these compounds significantly reduced cell death and increased cell viability compared to untreated controls .
Study 3: GPCR Interaction
Research involving GPCRs has shown that structurally similar compounds can modulate receptor activity. Although direct studies on (S)-7-amino derivatives are sparse, it is hypothesized that they may influence GPCR signaling pathways, potentially affecting mood regulation and neuroprotection .
Scientific Research Applications
(S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one, also known as (S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, is a chemical compound with the molecular formula . It has a molecular weight of 192.21 g/mol .
Basic Information
Synonyms
- (S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
- (3S)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one
- 1,5-Benzoxazepin-4(5H)-one, 3-amino-2,3-dihydro-5-methyl-, (3S)-
Applications
Based on the provided search results, specific applications of this compound are not detailed. However, the search results discuss the broader context of bioactive compounds and therapeutic applications of related molecules and plant-derived terpenoids . Some relevant information includes:
- Terpenoids and Bioactivity: Plant-derived terpenoids have various biological activities and can be used as a source of bioactive compounds . Examples include the amelioration of neural stem/progenitor cell proliferation, protection against apoptosis and hyperphosphorylation, and antioxidant and neuroprotective effects .
- Hydrogels in Therapy: Hydrogels are used in therapeutic applications, including cell-based therapies and drug delivery . They can be designed to respond to various stimuli like temperature, pH, and light, and are useful in delivering small molecules, peptides, proteins, and genes .
- Phytochemicals in Cancer Prevention: Plant-based resources are investigated for their pharmacological use in various cancer types .
Comparison with Similar Compounds
Structural Analogs and Derivatives
Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and synthesis pathways:
Key Differences and Implications
Substituent Effects :
- The methyl group at position 9 in the target compound increases steric bulk and lipophilicity compared to the hydrochloride salt analog (). This may enhance membrane permeability in biological systems.
- Bromine in the 3-bromo derivative () introduces a heavy atom, which could improve crystallinity for X-ray analysis or serve as a handle for further functionalization.
- The carboxylate ester in ’s compound contrasts with the ketone in the target compound, offering divergent reactivity (e.g., hydrolysis susceptibility) .
Synthetic Pathways: The target compound’s synthesis likely involves stereoselective methods (e.g., chiral resolution or asymmetric catalysis), whereas the brominated derivative () may form via electrophilic substitution. Copper coordination complexes () highlight the role of nitrogen/oxygen donors in metal binding, suggesting the target compound could act as a ligand in catalytic systems .
Physicochemical Properties: The hydrochloride salt () exhibits higher aqueous solubility due to ionic character, whereas the methylated target compound is more lipophilic.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (S)-7-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one, and how are structural isomers controlled during synthesis?
- Methodological Answer : The compound’s synthesis likely involves cyclization reactions analogous to spirocyclic systems (e.g., 7-oxa-9-aza-spiro[4.5]decane derivatives). Key steps include condensation of intermediates like 2-Oxa-spiro[3.4]octane-1,3-dione with aromatic amines or benzothiazole derivatives to form fused heterocycles. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize isomer formation. Structural confirmation relies on elemental analysis, IR (for carbonyl and amine groups), and UV-Vis spectroscopy (for aromatic π-π* transitions) .
| Key Analytical Techniques | Purpose |
|---|---|
| IR Spectroscopy | Confirm NH/OH, carbonyl groups |
| UV-Vis | Detect conjugated systems |
| Elemental Analysis | Verify purity and stoichiometry |
Q. How is the stereochemical configuration (S)-enantiomer confirmed for this compound?
- Methodological Answer : Chiral HPLC or polarimetry can resolve enantiomers. For example, spirocyclic analogs in related studies were characterized using circular dichroism (CD) to verify absolute configuration. X-ray crystallography may also be employed if single crystals are obtainable. Cross-referencing with synthetic intermediates (e.g., chiral auxiliaries) ensures stereochemical fidelity .
Q. What are the primary pharmacological targets hypothesized for this compound based on structural analogs?
- Methodological Answer : Benzothiazole and oxa-aza heterocycles are known for CNS activity (e.g., kinase inhibition or neurotransmitter modulation). Computational docking studies using analogs like 8-(4-Dimethylamino-phenyl)-9-benzothiazol derivatives can predict binding affinity to targets such as serotonin receptors or monoamine oxidases. In vitro assays (e.g., enzyme inhibition) validate hypotheses .
Advanced Research Questions
Q. How do reaction mechanisms for synthesizing this compound resolve contradictions in regioselectivity observed in spirocyclic systems?
- Methodological Answer : Competing pathways (e.g., nucleophilic attack at carbonyl vs. imine sites) may lead to regioisomers. Kinetic studies (e.g., monitoring reaction progress via NMR) and DFT calculations can identify transition states. For example, substituent effects (e.g., electron-donating groups on benzothiazole) direct regioselectivity by stabilizing specific intermediates .
Q. What environmental stability parameters should be evaluated for this compound, and how do they inform toxicological risk assessment?
- Methodological Answer : Assess hydrolysis (pH-dependent), photodegradation (UV exposure), and biodegradation (microbial assays). Studies on analogous compounds (e.g., hexachloro-benzodioxathiepins) show half-lives ranging from days to months. Use LC-MS/MS to track degradation products and QSAR models to predict ecotoxicity .
| Environmental Parameter | Method |
|---|---|
| Hydrolysis | pH 3–9 buffer solutions, HPLC monitoring |
| Photolysis | Xenon arc lamp, UV-Vis spectroscopy |
| Bioaccumulation | OECD 305 guideline, fish models |
Q. How do conflicting spectral data (e.g., NMR vs. X-ray) for related compounds inform structural refinement of this molecule?
- Methodological Answer : Discrepancies between solution-state NMR (dynamic averaging) and solid-state X-ray structures highlight conformational flexibility. For example, benzothiazole derivatives exhibit tautomerism in solution. Use variable-temperature NMR and NOESY to resolve dynamic behavior, ensuring structural assignments align with crystallographic data .
Q. What experimental designs are optimal for evaluating in vivo vs. in vitro efficacy of this compound?
- Methodological Answer : Adopt a split-plot design (e.g., randomized blocks for in vitro assays vs. longitudinal cohorts for in vivo studies). For in vivo testing, use dose-response studies in rodent models with pharmacokinetic profiling (plasma LC-MS). In vitro assays should include positive/negative controls (e.g., known kinase inhibitors) and replicate plates to mitigate batch effects .
Q. How can contradictory bioactivity data between cell lines be reconciled for this compound?
- Methodological Answer : Cell-specific variability (e.g., metabolic enzyme expression) may alter prodrug activation. Use CRISPR-edited isogenic cell lines to isolate genetic factors. Cross-validate with transcriptomics (RNA-seq) to identify pathways differentially modulated across cell types. Dose-response curves and Hill coefficients quantify potency shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
